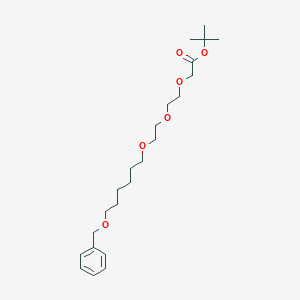

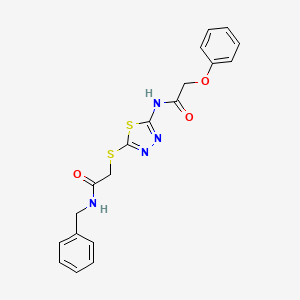

![molecular formula C21H16FN3OS B2676968 2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 1049417-20-0](/img/structure/B2676968.png)

2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline” is an imidazothiazole derivative . Imidazothiazole derivatives are known to stimulate human constitutive androstane receptor (CAR) nuclear translocation .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Aplicaciones Científicas De Investigación

Anticancer Activity

Imidazo[2,1-b][1,3]thiazole-based chalcone derivatives, including our compound of interest, have been designed and synthesized for their anticancer potential . Specifically, compound 3j demonstrated remarkable cytotoxicity against breast adenocarcinoma (MCF-7) cells, with an IC50 value of 9.76 µM. It also exhibited selectivity (SI = 14.99) for cancer cells over normal fibroblast cells. Flow cytometry analysis confirmed apoptosis induction in MCF-7 cells treated with 3j. Molecular docking studies further supported its efficacy .

Leukemia Treatment

Novel analogues of imidazo[2,1-b][1,3,4]-thiadiazoles, including those with aralkyl substitutions, have been evaluated for biological activity. Among them, 2-aralkyl-6-(4’-fluorophenyl)-imidazo[2,1-b][1,3,4]-thiadiazoles (SCR1) exhibited potential antiproliferative effects on leukemia cells .

Broad-Spectrum Antiproliferative Properties

A series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives demonstrated broad-spectrum antiproliferative activity. These compounds hold promise for cancer treatment .

Combining Thiazole and Imidazole Pharmacophores

Fusion of thiazole and imidazole pharmacophores has shown therapeutic potential. Mannich bases of 2-arylimidazo[2,1-b]benzothiazole derivatives exhibited significant cytotoxicity against cancer cells, with IC50 values ranging from 2.8 to 8 mM .

Molecular Docking Studies

In silico molecular docking approaches have been employed to investigate the interactions of this compound with DNA dodecamer and caspase-3. These studies provide insights into its binding site and free binding energies .

Propiedades

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3OS/c22-17-7-5-15(6-8-17)18-12-25-19(13-27-21(25)23-18)20(26)24-10-9-14-3-1-2-4-16(14)11-24/h1-8,12-13H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFQLMUSKKXVPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

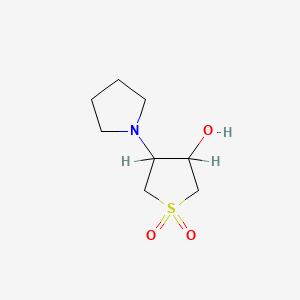

![3-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2676885.png)

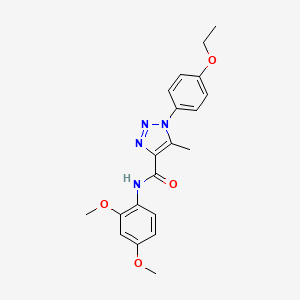

![4-methoxy-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2676891.png)

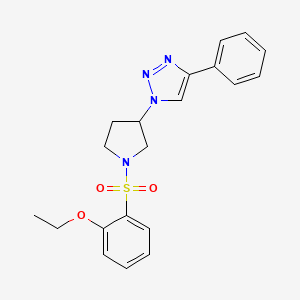

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2676892.png)

![6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-chlorobenzoate](/img/structure/B2676896.png)

![[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine](/img/structure/B2676903.png)

![8-[(3-Chloro-4-fluorophenyl)sulfonyl]-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2676904.png)